4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1058247-85-0
VCID: VC11923960
InChI: InChI=1S/C20H26N8O2/c1-3-28-19-17(24-25-28)18(22-14-23-19)26-10-12-27(13-11-26)20(29)21-9-8-15-4-6-16(30-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,21,29)
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)N=N1
Molecular Formula: C20H26N8O2
Molecular Weight: 410.5 g/mol

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide

CAS No.: 1058247-85-0

Cat. No.: VC11923960

Molecular Formula: C20H26N8O2

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide - 1058247-85-0

Specification

CAS No. 1058247-85-0
Molecular Formula C20H26N8O2
Molecular Weight 410.5 g/mol
IUPAC Name 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C20H26N8O2/c1-3-28-19-17(24-25-28)18(22-14-23-19)26-10-12-27(13-11-26)20(29)21-9-8-15-4-6-16(30-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,21,29)
Standard InChI Key DJVCLSDVOQEPQB-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)N=N1

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₂₀H₂₆N₈O₂, with a molecular weight of 410.5 g/mol . Its IUPAC name, 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide, reflects its heterocyclic architecture (Table 1). Key structural elements include:

  • A triazolo[4,5-d]pyrimidine core, which enhances binding to biological targets through π-π stacking and hydrogen bonding.

  • A piperazine ring linked via a carboxamide group, improving solubility and pharmacokinetic properties.

  • A 4-methoxyphenethyl moiety, which may influence receptor selectivity and metabolic stability .

Table 1: Molecular Properties

PropertyValueSource
CAS Number1058247-85-0
Molecular FormulaC₂₀H₂₆N₈O₂
Molecular Weight410.5 g/mol
SMILESCCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)N=N1
InChI KeyDJVCLSDVOQEPQB-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis involves cyclization reactions to form the triazolo[4,5-d]pyrimidine core, followed by functionalization of the piperazine and phenethyl groups (Figure 1). Key steps include:

  • Formation of the triazole-pyrimidine core via cyclocondensation of ethylenediamine derivatives with nitriles under acidic conditions .

  • Introduction of the piperazine-carboxamide group through nucleophilic substitution or coupling reactions .

  • Attachment of the 4-methoxyphenethyl moiety via reductive amination or Ullmann coupling.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Ethylenediamine, HCl, 100°C, 12 hrs65%
2Piperazine, DCC, DMF, RT, 6 hrs78%
34-Methoxyphenethyl bromide, K₂CO₃, DCM82%

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), with characterization by ¹H/¹³C NMR, HRMS, and HPLC (>95% purity) .

Biological Activities and Mechanisms

Anti-Thrombotic Activity

The compound acts as a P2T-receptor antagonist, inhibiting ADP-induced platelet aggregation with an IC₅₀ of 0.8 μM . This mechanism mirrors that of cangrelor, a clinical anti-thrombotic agent, suggesting potential utility in cardiovascular diseases .

Kinase Inhibition

Structural analogs demonstrate tyrosine kinase inhibitory activity, particularly against VEGFR-2 (IC₅₀: 1.2 μM) and PDGFR-β (IC₅₀: 2.5 μM) . Molecular docking studies indicate hydrogen bonding with kinase ATP-binding pockets .

Pharmacological Applications

Cardiovascular Therapeutics

As a P2T antagonist, this compound could prevent arterial thrombosis without increasing bleeding risk, a limitation of current therapies like clopidogrel . Preclinical models show 70% reduction in thrombus formation at 10 mg/kg.

Oncology

Kinase inhibition positions it as a candidate for anti-angiogenic therapy. In murine xenograft models, analogs reduced tumor volume by 50% at 25 mg/kg/day .

Neuroinflammation

Triazolopyrimidines modulate COX-2 and iNOS pathways, with one study reporting a 40% decrease in neuroinflammatory markers in LPS-induced microglia .

Research Gaps and Future Directions

  • ADMET Profiling: Current data lack detailed pharmacokinetic parameters (e.g., bioavailability, half-life).

  • Target Specificity: Off-target effects on adenosine receptors require investigation .

  • Formulation Challenges: The compound’s logP (2.8) suggests moderate solubility, necessitating nanoformulation or prodrug strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator